molecular formula C15H10Cl2N2O2S B1224478 5-(2,4-dichlorophenyl)-N-(4-methyl-2-thiazolyl)-2-furancarboxamide

5-(2,4-dichlorophenyl)-N-(4-methyl-2-thiazolyl)-2-furancarboxamide

Cat. No. B1224478
M. Wt: 353.2 g/mol
InChI Key: AWMRTMAWOOHNGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2,4-dichlorophenyl)-N-(4-methyl-2-thiazolyl)-2-furancarboxamide is a dichlorobenzene.

Scientific Research Applications

Anticancer Activity

The compound has been explored for its potential anticancer activity. In studies focusing on derivatives of this compound, findings have indicated cytotoxic effects against various cancer cell lines. For instance, derivatives like 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid morpholin-4-ylamide have shown significant body weight reduction in vivo, attributed to their antagonistic activity against specific receptors, potentially applicable in anti-obesity cancer therapy (Srivastava et al., 2007). Another study highlighted the synthesis and anticancer activity of thiazolopyrimidine derivatives, showing significant inhibition on cancer cell lines (Selvam et al., 2012).

Anti-inflammatory and Antinociceptive Properties

Compounds containing this moiety have been investigated for their potential anti-inflammatory and antinociceptive properties. For example, a study on thiazolopyrimidine derivatives demonstrated notable antinociceptive and anti-inflammatory activities, contributing to potential therapeutic applications (Selvam et al., 2012). Similarly, derivatives such as 5-(3,4-dichlorophenyl)-3-[(4-substitutedpiperazin-1-yl)methyl]-1,3,4-oxadiaxole-2(3H)-thiones have shown significant anti-inflammatory profiles in preclinical models (Koksal et al., 2013).

Antimicrobial Activity

The antimicrobial potential of derivatives has been a focus of research as well. Studies have synthesized and evaluated compounds like 5-(4-Chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole for their in vitro antimicrobial activity against various pathogenic bacterial and fungal strains, indicating moderate effectiveness (Sah et al., 2014).

Synthesis and Characterization

Significant research has been dedicated to the synthesis and characterization of derivatives. For instance, the synthesis of 1,3,4-thiadiazoles derivatives and their structural characterization using IR and NMR techniques demonstrates the chemical diversity and potential of these compounds in various applications (Ling, 2007).

properties

Product Name

5-(2,4-dichlorophenyl)-N-(4-methyl-2-thiazolyl)-2-furancarboxamide

Molecular Formula

C15H10Cl2N2O2S

Molecular Weight

353.2 g/mol

IUPAC Name

5-(2,4-dichlorophenyl)-N-(4-methyl-1,3-thiazol-2-yl)furan-2-carboxamide

InChI

InChI=1S/C15H10Cl2N2O2S/c1-8-7-22-15(18-8)19-14(20)13-5-4-12(21-13)10-3-2-9(16)6-11(10)17/h2-7H,1H3,(H,18,19,20)

InChI Key

AWMRTMAWOOHNGZ-UHFFFAOYSA-N

SMILES

CC1=CSC(=N1)NC(=O)C2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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